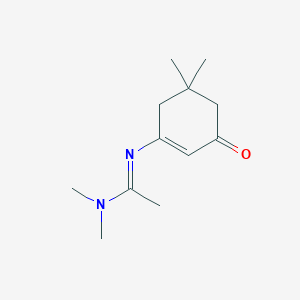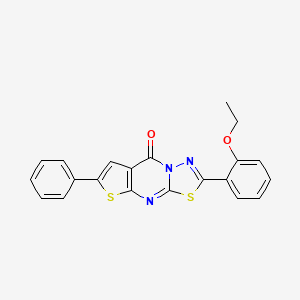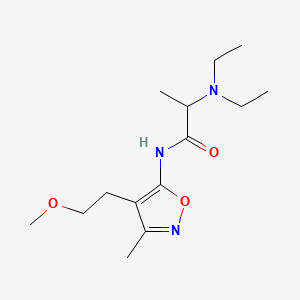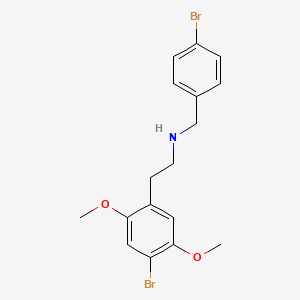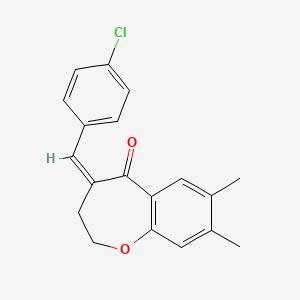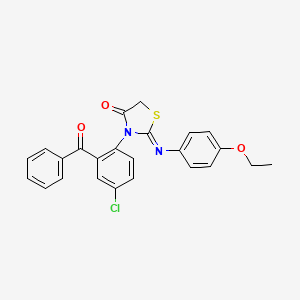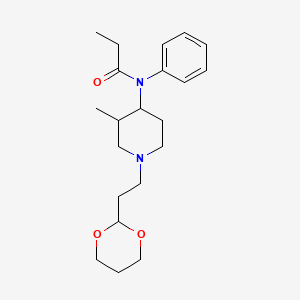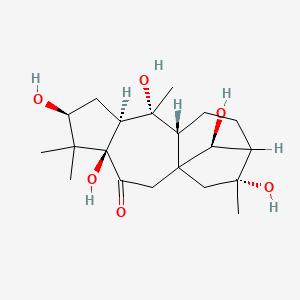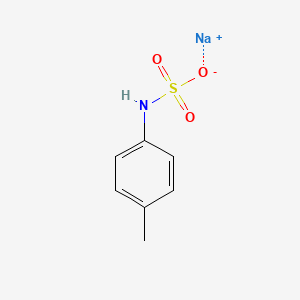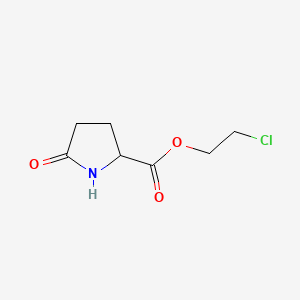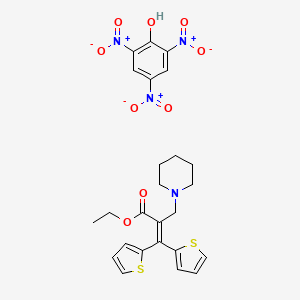
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which combines elements of imidazole, piperazine, and benzodiazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions might be carried out at lower temperatures in the presence of a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced.
Scientific Research Applications
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methyl-1-piperazinyl)-11H-imidazo(1,2-C)(1,3)benzodiazepine derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.
Other imidazo-benzodiazepines: Compounds with similar imidazole and benzodiazepine rings but different functional groups or side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of imidazole, piperazine, and benzodiazepine rings, which confer distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
87081-84-3 |
|---|---|
Molecular Formula |
C16H19N5 |
Molecular Weight |
281.36 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)-11H-imidazo[1,2-c][1,3]benzodiazepine |
InChI |
InChI=1S/C16H19N5/c1-19-8-10-20(11-9-19)16-18-14-5-3-2-4-13(14)12-15-17-6-7-21(15)16/h2-7H,8-12H2,1H3 |
InChI Key |
DRCCXAZPKYLWLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3CC4=NC=CN42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



